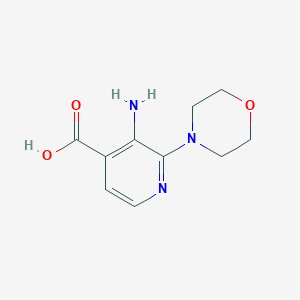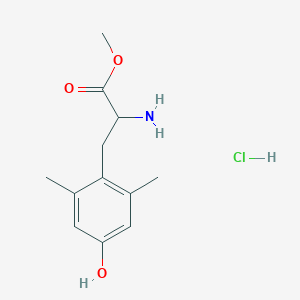
N-Cbz-N5-Boc-L-ornithine DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-N5-Boc-L-ornithine DCHA, also known as (S)-2-((Benzyloxy)carbonylamino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of L-ornithine. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N5-Boc-L-ornithine DCHA typically involves the protection of the amino groups of L-ornithine. The process begins with the protection of the α-amino group using the Cbz group, followed by the protection of the δ-amino group with the Boc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-N5-Boc-L-ornithine DCHA undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Hydrogenation: Reduction of the Cbz group to yield the free amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Major Products Formed
Deprotected Ornithine: Free L-ornithine after removal of protective groups.
Peptide Derivatives: Various peptides formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
N-Cbz-N5-Boc-L-ornithine DCHA is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of complex peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and inhibitors.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Mécanisme D'action
The mechanism of action of N-Cbz-N5-Boc-L-ornithine DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-L-ornithine: Similar in structure but lacks the Boc protective group.
N-Boc-L-ornithine: Similar in structure but lacks the Cbz protective group.
N-Cbz-N5-Boc-L-lysine: Another protected amino acid with similar protective groups but different side chain.
Uniqueness
N-Cbz-N5-Boc-L-ornithine DCHA is unique due to the presence of both Cbz and Boc protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and sequential reactions, which is advantageous in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C30H49N3O6 |
|---|---|
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2 |
Clé InChI |
DZDMNVANCXRHHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)











![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)
